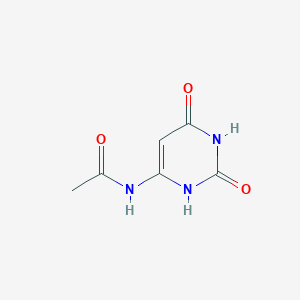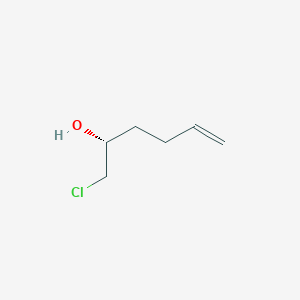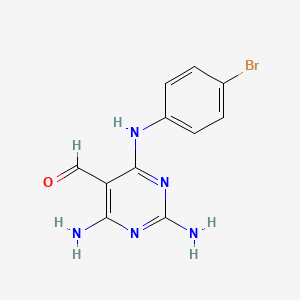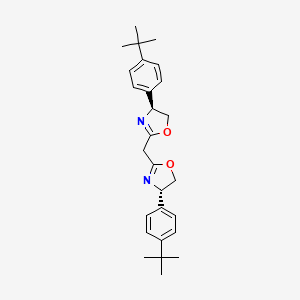
Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane is a chiral compound that features two oxazoline rings attached to a central methane carbon. The presence of the tert-butyl group and the phenyl ring in its structure suggests potential applications in asymmetric synthesis and catalysis. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings can be synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reaction: The two oxazoline units are then coupled to a central methane carbon, often using a suitable linker or through direct coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxazoline rings.
Reduction: Reduction reactions could target the oxazoline rings or the phenyl groups.
Substitution: Substitution reactions may occur at the phenyl rings or the oxazoline nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives, while reduction could lead to more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Asymmetric Synthesis: The chiral nature of the compound makes it useful in asymmetric synthesis, where it can act as a chiral ligand or catalyst.
Catalysis: It may be used in various catalytic processes, particularly those requiring chiral catalysts.
Biology
Biochemical Studies: The compound could be used in studies involving enzyme interactions or as a probe in biochemical assays.
Medicine
Drug Development:
Industry
Material Science: Possible applications in the development of new materials with specific chiral properties.
Wirkmechanismus
The mechanism of action for Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane would depend on its specific application. In catalysis, it may interact with substrates through its oxazoline rings, facilitating reactions through chiral induction. The tert-butyl and phenyl groups may provide steric and electronic effects that enhance its reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis((S)-4-(4-methylphenyl)-4,5-dihydrooxazol-2-yl)methane: Similar structure but with a methyl group instead of a tert-butyl group.
Bis((S)-4-(4-ethylphenyl)-4,5-dihydrooxazol-2-yl)methane: Similar structure but with an ethyl group instead of a tert-butyl group.
Uniqueness
The presence of the tert-butyl group in Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane provides unique steric hindrance and electronic effects, which can influence its reactivity and selectivity in various applications.
Eigenschaften
Molekularformel |
C27H34N2O2 |
|---|---|
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
(4S)-4-(4-tert-butylphenyl)-2-[[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C27H34N2O2/c1-26(2,3)20-11-7-18(8-12-20)22-16-30-24(28-22)15-25-29-23(17-31-25)19-9-13-21(14-10-19)27(4,5)6/h7-14,22-23H,15-17H2,1-6H3/t22-,23-/m1/s1 |
InChI-Schlüssel |
UETJCTYMISNGSC-DHIUTWEWSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H]2COC(=N2)CC3=N[C@H](CO3)C4=CC=C(C=C4)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2COC(=N2)CC3=NC(CO3)C4=CC=C(C=C4)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


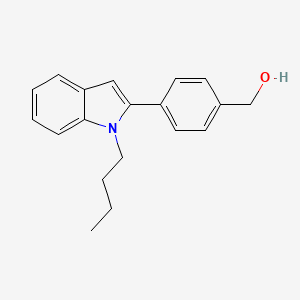

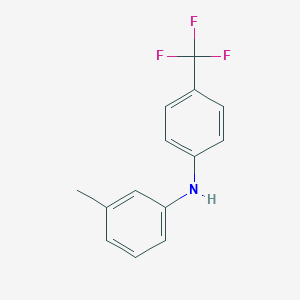


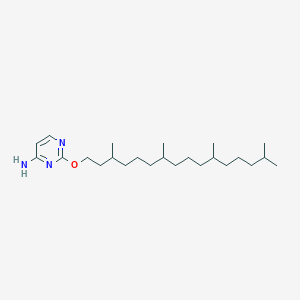
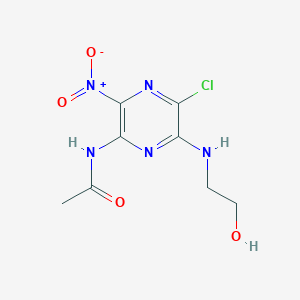
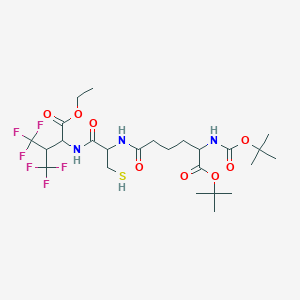
![3-(1h-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one](/img/structure/B12929222.png)
![Benzoic acid, 3-[3-(3-methoxyphenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B12929228.png)
